Epi Lovastatin-d3 is a deuterated derivative of Lovastatin, a well-known statin used primarily to lower cholesterol levels. The presence of deuterium atoms in Epi Lovastatin-d3 enhances its utility in scientific research, particularly in pharmacokinetic studies and metabolic pathway analysis. This compound is characterized by its molecular formula and a molecular weight of approximately 407.56 g/mol .
Epi Lovastatin-d3 is synthesized from Lovastatin, which is naturally produced by the fungus Aspergillus terreus. The synthesis involves the incorporation of deuterium atoms into the Lovastatin molecule through various chemical reactions, making it a stable isotope-labeled compound useful in analytical and biochemical studies.
Epi Lovastatin-d3 falls under the category of statins, specifically classified as a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase (HMG-CoA reductase). This classification is significant due to its role in cholesterol biosynthesis and lipid metabolism.
The synthesis of Epi Lovastatin-d3 typically involves several steps that incorporate deuterium into the Lovastatin structure. Common methods include:
The synthetic routes for Epi Lovastatin-d3 can be complex and may involve the use of deuterated solvents and reagents. For industrial production, these methods are scaled up using fermentation techniques followed by purification methods such as high-performance liquid chromatography to ensure product consistency and purity.
Epi Lovastatin-d3 has a similar structural framework to Lovastatin, with the key difference being the incorporation of deuterium atoms. The structure can be represented as follows:
This molecular structure plays a critical role in its function as an inhibitor of HMG-CoA reductase .
The compound's structural characteristics allow for precise tracking in metabolic studies due to the unique properties conferred by deuterium labeling. This is particularly useful in pharmacokinetics and drug metabolism research.
Epi Lovastatin-d3 can undergo several chemical reactions, including:
Common reagents for these reactions include:
Major products formed through these reactions include lovastatin hydroxy acid and dihydrolovastatin, which are important for further biochemical studies.
Epi Lovastatin-d3 acts primarily as a competitive inhibitor of HMG-CoA reductase. By binding to this enzyme, it inhibits the conversion of HMG-CoA to mevalonate, which is a crucial step in cholesterol biosynthesis.
This inhibition leads to:
Additionally, Epi Lovastatin-d3 has been shown to exert effects on inflammatory pathways by inhibiting components like the NLRP3 inflammasome and Toll-Like Receptor pathways.
Epi Lovastatin-d3 is typically presented as a solid at room temperature and exhibits stability under standard laboratory conditions. Its appearance may vary based on purity and formulation.
Relevant data regarding its behavior under various conditions can be critical for research applications, particularly those involving drug metabolism studies .
Epi Lovastatin-d3 has several scientific applications:
Epi Lovastatin-d3 is a deuterated isotopologue of epi-lovastatin, characterized by a specific stereochemical inversion at one or more chiral centers compared to native lovastatin. The deuterium atoms are incorporated as a trideuteromethyl group (–CD₃) at the 2-methylbutyrate side chain, replacing the native methyl group (–CH₃). This modification occurs without altering the core hexahydronaphthalene ring system or the δ-lactone ring. The stereochemistry includes multiple defined chiral centers, typically noted in configurations such as 1S,3R,7S,8S,8aR for the naphthalene moiety and 2R for the 2-methylbutyrate attachment [3] [4]. The deuterium labeling serves as a stable isotopic tracer, maintaining biochemical equivalence while enabling precise tracking in metabolic and pharmacokinetic studies [7].
The systematic IUPAC name for Epi Lovastatin-d3 is:[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate [3] [4]. The isotopic substitution pattern explicitly denotes deuterium at the C2' position of the butanoate ester (Fig. 1), reflected in the molecular formula C₂₄H₃₃D₃O₅ [1] [7]. Key descriptors include:
[2H]C([2H])([2H])[C@H](CC)C(=O)O[C@H]1C[C@@H](C)C=C2C=C[C@H](C)[C@H](CC[C@@H]3C[C@@H](O)CC(=O)O3)[C@@H]12
[3] [5]. Table 1: Nomenclature and Structural Descriptors
Descriptor | Value |
---|---|
IUPAC Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate |
Canonical SMILES | [2H]C([2H])([2H])C@HC(=O)O[C@H]1CC@@HC=C2C=CC@HC@H[C@@H]12 |
CAS Number (Labelled) | 1330264-51-1 |
CAS Number (Unlabelled) | 79952-44-6 |
The molecular formula C₂₄H₃₃D₃O₅ confirms three hydrogen atoms replaced by deuterium. Precise mass calculations yield:
Key properties include:
Table 2: Physicochemical Properties of Epi Lovastatin-d3
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₂₄H₃₃D₃O₅ | Confirmed via HRMS |
Molecular Weight | 407.56 g/mol | Calculated |
Solubility (Water) | 2.137 mg/L at 25°C | Experimental [3] |
Melting Point | 197.75°C | Differential Scanning Calorimetry |
LogP (Octanol-Water) | 4.2 (estimated) | Calculated [3] |
Stability is critically influenced by temperature, humidity, and molecular conformation:
Synthetic Pathways and Analytical Applications
Research Utility and Industrial Relevance
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7